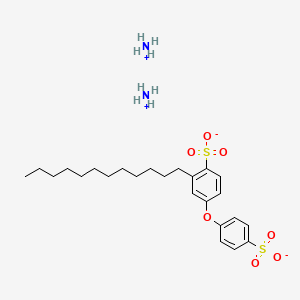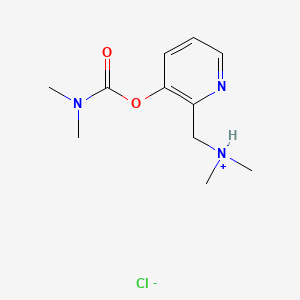
Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a dimethylcarbamoyloxy group and a dimethylazanium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The resulting intermediate is then quaternized with methyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
科学的研究の応用
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carbamate group may inhibit enzymes by forming a covalent bond with the active site, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride: shares similarities with other carbamate esters and pyridine derivatives.
Dichloroaniline: Another compound with a substituted aromatic ring, used in the production of dyes and herbicides.
Uniqueness
What sets [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride apart is its unique combination of a pyridine ring and a quaternary ammonium group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
69781-53-9 |
|---|---|
分子式 |
C11H18ClN3O2 |
分子量 |
259.73 g/mol |
IUPAC名 |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4;/h5-7H,8H2,1-4H3;1H |
InChIキー |
CVVPSMJCFBFYJJ-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC1=C(C=CC=N1)OC(=O)N(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
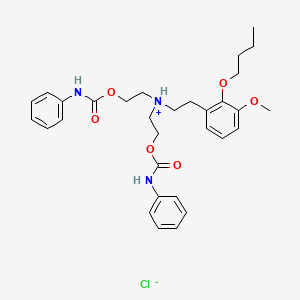

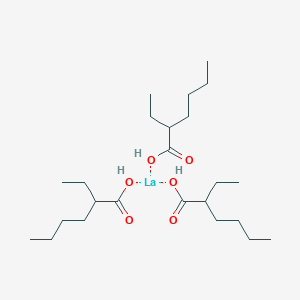
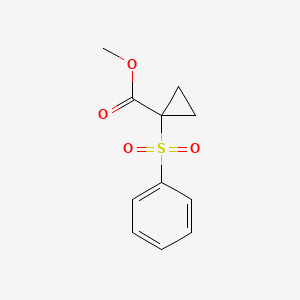
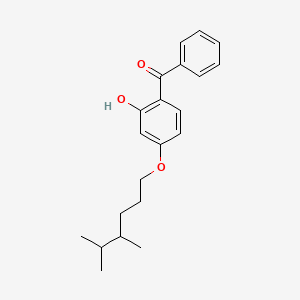
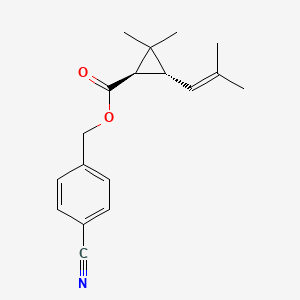
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
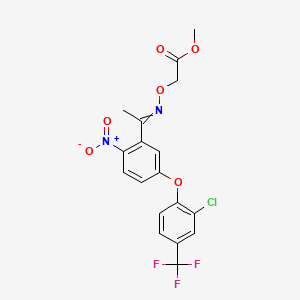
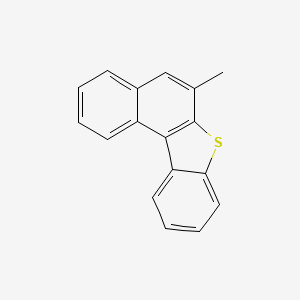
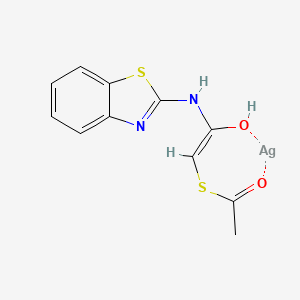
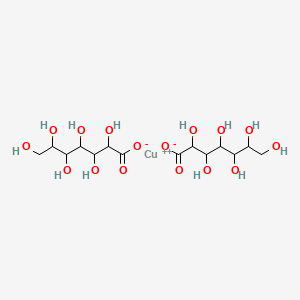
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
